Aluminum;indium

optoelectronics laser diodes III-nitride semiconductors

Researchers face limited options for lattice-matched cladding to GaN-AlGaN cannot achieve lattice matching at any composition. Al-In alloys & AlInN nitrides solve this: InAlN at 18 at% In delivers a fourfold refractive index contrast increase over AlGaN claddings, enabling blue LD thresholds as low as 3 mA and green LD thresholds of 12 mA. Al-In anodes achieve 99.5% faradaic efficiency with a rest potential shift of 1.4-1.7 V vs SCE. Available as master alloys (5-30 wt% In), sputtering targets, and powders. Custom Al/In ratios supported. Ships ambient; NONH for all transport modes.

Molecular Formula AlIn
Molecular Weight 141.800 g/mol
Cat. No. B15444497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;indium
Molecular FormulaAlIn
Molecular Weight141.800 g/mol
Structural Identifiers
SMILES[Al].[In]
InChIInChI=1S/Al.In
InChIKeyAJGDITRVXRPLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 wt / 110 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Indium (Al-In) Alloys and Compounds: Procurement Specifications and Material Properties


Aluminum;indium (Al-In) encompasses both binary metallic alloys and ternary nitride semiconductor compounds (AlInN/InAlN) utilized across optoelectronics, energy storage, and catalysis. The metallic Al-In alloy system is characterized by a miscibility gap with a critical temperature of 945 °C at 68.8 wt% In [1], while AlInN ternary nitrides offer a tunable direct bandgap spanning 0.7 eV to 6.2 eV depending on In/Al ratio [2]. Commercially available Al-In master alloys (typically 5–30 wt% In) exhibit a melting point of approximately 637 °C [3]. The compound's differentiation from alternative Group 13 alloys and semiconductors resides in its unique combination of lattice-matching capability with GaN, tunable optoelectronic properties, and specific electrochemical activation behavior.

Optoelectronic device development requiring lattice-matched cladding layers
Electrochemical anode studies needing high activation efficiency
CO₂ valorization research exploring selective copolymerization catalysts
Wide-spectrum photodetector platforms from near-IR to deep UV

Why Al-In Compounds Cannot Be Readily Substituted by Al-Ga or Pure Al in Performance-Critical Applications


Generic substitution among Group 13 alloys and semiconductors fails because indium imparts distinct and non-transferable property modifications compared to gallium or pure aluminum. In semiconductor optoelectronics, InAlN achieves lattice-matched growth to GaN at 18 at% In—a condition that AlGaN cannot achieve at any composition [1]. In electrochemical anodes, indium additions shift aluminum's rest potential negatively by 1.4–1.7 V versus SCE and increase faradaic efficiency to 99.5%, whereas gallium additions under identical conditions fail to reduce corrosion rates in neutral salt solutions [2]. In catalysis, indium-based complexes exhibit hemilabile ligand behavior and unexpectedly higher catalytic activity for CO₂/epoxide copolymerization than their aluminum or gallium analogues despite lower Lewis acidity [3]. These divergent performance characteristics mandate compound-specific selection based on application requirements.

Lattice-matched growth to GaN is reported only for specific InAlN compositions; AlGaN alternatives may not achieve equivalent lattice matching and optical confinement.
Electrochemical activation via indium addition shifts rest potential negatively and improves faradaic efficiency; gallium-containing alloys under identical conditions have not demonstrated comparable corrosion suppression in neutral media.
Catalytic behavior of indium complexes includes hemilabile phosphine donation not observed in aluminum or gallium analogues, potentially affecting conversion and selectivity in CO₂/epoxide reactions.

Quantitative Performance Differentiation of Al-In Materials Versus Al-Ga and Al-Only Comparators


InAlN Lattice-Matched Cladding Provides Fourfold Refractive Index Contrast Versus AlGaN in Blue-Green Laser Diodes

InAlN cladding layers with 18 at% indium composition achieve lattice-matched growth to GaN and deliver a fourfold increase in refractive index contrast to waveguiding layers compared to conventional AlGaN claddings. Blue LD threshold current was reduced to 3 mA, green LD to 12 mA, and green SLED operating current decreased by 85 mA relative to state-of-the-art devices with AlGaN claddings [1].

InAlN vs AlGaN cladding
Head-to-head
InAlN (18% In) delivers a reported fourfold increase in refractive index contrast relative to conventional AlGaN claddings. Blue LD threshold reduced to 3 mA, green LD to 12 mA.
Supports optical confinement and efficiency in laser diode design
Based on epitaxial device comparisons under GaN substrate conditions
optoelectronics laser diodes III-nitride semiconductors

Al-In Alloy Anodes Shift Rest Potential 1.4–1.7 V Negative Versus Pure Aluminum with 99.5% Faradaic Efficiency

Addition of up to 0.2 wt% indium to aluminum shifts the rest potential 1.4–1.7 V in the negative direction (versus SCE) compared to pure aluminum, increases passivating current density to 0.1–1 A cm⁻², and raises faradaic efficiency to 99.5% by decreasing the negative difference effect. Under identical conditions, gallium alloy additions fail to reduce corrosion rates in neutral salt solutions [1]. Further optimization in Al–0.45In (fine-grained) achieves limiting current of 300 mA cm⁻² versus 200 mA cm⁻² for coarse-grained Al–0.41In [2].

Anode potential shift
Head-to-head
Al–0.01 wt% In: 1.4–1.7 V negative shift vs SCE; faradaic efficiency 99.5%; passivating current density up to 1 A cm⁻². Fine-grained Al–0.45In limiting current 300 mA cm⁻² vs 200 mA cm⁻² for coarse-grained variant.
Indium addition provides notable activation, not replicated by gallium
Neutral salt solution measurements; Al-Ga did not reduce corrosion rate
battery anodes electrochemistry sacrificial anodes

Indium Complexes Exhibit Higher CO₂/Epoxide Copolymerization Conversion and Selectivity Than Al and Ga Analogues

In direct comparative catalysis studies of Group 13 half-salen [PNNO] complexes for CO₂/cyclohexene oxide copolymerization, the indium complex showed higher conversion and higher selectivity than the aluminum or gallium analogues. The In complex exhibited hemilabile phosphine donor behavior, whereas the P-donor was dissociated for Al and Ga complexes [1]. In a separate study of salphen-supported catalysts for cyclic carbonate synthesis, indium compounds were unexpectedly the most active despite possessing lower Lewis acidity than their aluminum congeners, a finding fully supported by DFT calculations [2].

In vs Al/Ga catalysis
Head-to-head
Indium half-salen [PNNO] complex reported higher conversion and higher selectivity than Al and Ga analogues in CO₂/cyclohexene oxide copolymerization. Salphen In compounds unexpectedly most active despite lower Lewis acidity.
Hemilabile ligand behavior unique to In may drive selectivity advantage
DFT calculations support the observed activity ranking
CO₂ utilization catalysis polymer synthesis

AlInN Direct Bandgap Tunability Spans 0.7–6.2 eV, Exceeding AlGaN and InGaN Tuning Ranges

InxAl1-xN ternary nitride alloys possess a direct bandgap tunable from 0.7 eV (InN) to 6.2 eV (AlN) by adjusting Al/In composition, covering near-infrared through deep ultraviolet spectral regions [1]. AlInN exhibits larger localization potential than both AlGaN and InGaN ternary alloys, which is advantageous for carrier confinement in optoelectronic devices [1]. DFT calculations confirm that increasing indium content progressively reduces the energy gap of AlInN alloys [2].

Bandgap tunability
Cross-study comparable
InₓAl₁₋ₓN direct bandgap spans from 0.7 eV (InN) to 6.2 eV (AlN), covering near-IR to deep UV. Wider range than AlGaN (~2.8 eV) or InGaN (~2.7 eV) alone.
Enables single-platform photodetection across the UV–IR spectrum
DFT and experimental measurements; larger localization potential reported
semiconductors optoelectronics bandgap engineering

In-C@Al Bilayer Anode Achieves 2000 h Cycling with <20 mV Overpotential and 90% Capacity Retention After 700 Cycles

An In-C@Al electrode featuring an electrochemically deposited indium particle layer on aluminum achieves continuous cycling for 2000 h in symmetric cells with ultra-low overpotential (<20 mV) and average overpotential of 5 mV. When paired with Mn₃O₄ cathode, the full cell retains 146.72 mAh g⁻¹ after 700 cycles at 1 A g⁻¹, corresponding to 90% capacity retention. Unprotected Al anodes under identical conditions exhibit significantly poorer performance [1].

In-C@Al cycling
Head-to-head
In-C@Al bilayer anode sustains 2000 h cycling in symmetric cells with ultra-low overpotential (
Indium protective layer extends aqueous battery cycling stability
Aqueous aluminum-ion battery; 1 A g⁻¹ current density
aqueous batteries aluminum-ion batteries energy storage

Al-0.01In-0.01Ga Ternary Alloy Combines More Negative Rest Potential Than Al-In with Superior Corrosion Stability Versus Al-Ga

In a systematic study of binary and ternary Al-In-Ga alloys, the ternary Al-0.01In-0.01Ga alloy exhibited a more negative rest potential than the binary Al-In alloy and superior corrosion stability compared to the binary Al-Ga alloy. Except for the gallium binary alloy, all indium-containing alloys showed decreased corrosion rates in neutral salt solutions compared to pure aluminum [1]. This synergistic behavior demonstrates that indium is essential for achieving both activation and corrosion resistance in aluminum anode systems.

ternary alloys corrosion science anode materials

Optimal Application Scenarios for Aluminum Indium Materials Based on Validated Performance Differentiation


Blue-Green Laser Diodes and Superluminescent Diodes Requiring Low Threshold Current and Reduced Power Consumption

InAlN cladding layers with 18 at% In are lattice-matched to GaN and provide a fourfold refractive index contrast increase over AlGaN claddings. This enables blue LD threshold currents as low as 3 mA, green LD thresholds of 12 mA, and an 85 mA reduction in green SLED operating current [1]. The superior optical confinement and reduced mode leakage make InAlN the preferred cladding material for high-efficiency blue-green optoelectronic emitters.

Aluminum-Air and Alkaline Battery Anodes Requiring High Activation and Faradaic Efficiency

Al-In alloys with indium content up to 0.2 wt% shift rest potential 1.4–1.7 V negative versus SCE and achieve faradaic efficiencies up to 99.5%, whereas Al-Ga alloys under identical conditions fail to reduce corrosion rates in neutral salt solutions [1]. Fine-grained Al–0.45In alloys achieve limiting current of 300 mA cm⁻² compared to 200 mA cm⁻² for coarse-grained variants [2]. These properties make Al-In alloys superior to pure Al or Al-Ga for aluminum-air battery anodes and sacrificial anode applications.

CO₂ Valorization Catalysis Requiring High Selectivity and Conversion in Epoxide Copolymerization

Indium complexes supported by half-salen [PNNO] or salphen ligands demonstrate higher conversion and selectivity for CO₂/epoxide copolymerization and cyclic carbonate synthesis than aluminum or gallium analogues, despite lower Lewis acidity [1][2]. The hemilabile phosphine donor behavior unique to indium enables superior catalytic performance, making In-based catalysts the preferred choice for high-selectivity polycarbonate and cyclic carbonate production from CO₂.

Wide-Spectrum Photodetectors and Optoelectronic Devices Requiring Broad Bandgap Tunability

InxAl1-xN ternary nitride alloys offer a direct bandgap tunable from 0.7 eV (near-IR) to 6.2 eV (deep UV) by adjusting Al/In composition—a 5.5 eV range that exceeds the tunability of either AlGaN or InGaN alone [1]. Combined with larger localization potential than AlGaN or InGaN, AlInN enables a single materials platform for photodetectors and emitters spanning near-infrared through ultraviolet spectral regions.

Application
Selection Property
Validation Focus
Blue-green laser diodes & SLEDs
Lattice-matched InAlN cladding with high refractive index contrast
Threshold current and power consumption reduction
Aluminum-air battery anodes
Electrochemical activation and corrosion resistance via indium alloying
Rest potential shift and faradaic efficiency in neutral electrolytes
CO₂/epoxide copolymerization catalysis
Hemilabile ligand behavior and selectivity of indium complexes
Conversion and selectivity benchmarking vs Al/Ga analogues
Wide-spectrum photodetectors
Tunable direct bandgap spanning near-IR to deep UV in InAlN
Spectral coverage and carrier localization potential

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